2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a class of compounds known for their diverse pharmacological activities . The presence of the methoxyphenyl, methyl, and pyridinyl substituents could potentially influence its properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, [1,2,4]triazolo[1,5-a]pyrimidines can generally be synthesized via reactions involving hydrazonoyl halides . The exact method would depend on the specific substituents and their positions.Scientific Research Applications
Synthesis and Structural Analysis
A study by Lashmanova et al. (2019) explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, induced by C=N bond reduction. This research contributes to the understanding of structural transformations relevant to the compound of interest and provides insights into its potential synthesis pathways (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Antimicrobial and Antioxidant Activities
Gilava et al. (2020) synthesized a series of triazolopyrimidines, including derivatives similar to the compound , and evaluated their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in therapeutic applications, particularly in combating microbial infections and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Supramolecular Chemistry
Research by Fonari et al. (2004) on pyrimidine derivatives, including the synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies, showcases the versatility of pyrimidine-based compounds in forming complex structures. These findings could inform further research on the compound of interest, particularly in the context of its potential applications in material science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Chemical Synthesis and Characterization
Mohamed (2021) presented methods for the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, along with their reactions. This research could potentially relate to methodologies applicable to synthesizing and modifying the compound , offering insights into its chemical properties and reactivity (Mohamed, 2021).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity at certain concentrations .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-tumor activity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and affecting cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These metabolites can further influence metabolic flux and metabolite levels within cells. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of active or inactive metabolites that can affect cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within specific tissues, thereby affecting its therapeutic efficacy. For example, the compound can be transported into cells via specific transporters, leading to its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall biological activity. For instance, the compound can be localized to the nucleus, where it can interact with DNA and influence gene expression .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(12-6-5-9-21-10-12)25-19(22-11)23-18(24-25)13-7-3-4-8-14(13)27-2/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIIPWSXYKZXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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